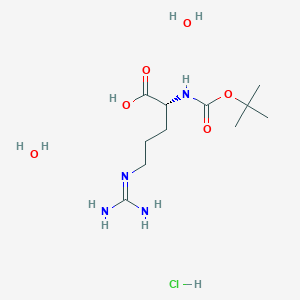
Nalpha-Boc-D-arginine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Boc-D-arginine hydrochloride hydrate is a chemical compound with the molecular formula C11H22N4O4·HCl·H2O and a molecular weight of 328.8 g/mol . It is a white powder that is commonly used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. The compound is known for its high purity, typically ≥98% (HPLC) .
Méthodes De Préparation
The synthesis of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl (Boc) group. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting Boc-D-arginine is then treated with hydrochloric acid to form the hydrochloride salt, followed by hydration to obtain the hydrate form .
Analyse Des Réactions Chimiques
Nalpha-Boc-D-arginine hydrochloride hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield D-arginine hydrochloride.
Oxidation and Reduction: The guanidine group in the arginine moiety can undergo oxidation to form various derivatives.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions
Common reagents used in these reactions include hydrochloric acid, triethylamine, and dichloromethane. Major products formed from these reactions include D-arginine hydrochloride and various oxidized derivatives of arginine .
Applications De Recherche Scientifique
Nalpha-Boc-D-arginine hydrochloride hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the arginine residue .
Comparaison Avec Des Composés Similaires
Nalpha-Boc-D-arginine hydrochloride hydrate is unique due to its high purity and specific protective group. Similar compounds include:
Nalpha-Boc-L-arginine hydrochloride: Similar in structure but with the L-arginine isomer.
Nalpha-Fmoc-D-arginine hydrochloride: Uses a different protective group (Fmoc) for the amino group.
Nalpha-Cbz-D-arginine hydrochloride: Uses a carbobenzyloxy (Cbz) group for protection.
These compounds differ in their protective groups and the conditions required for deprotection, making this compound particularly useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C11H27ClN4O6 |
|---|---|
Poids moléculaire |
346.81 g/mol |
Nom IUPAC |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;dihydrate;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH.2H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;2*1H2/t7-;;;/m1.../s1 |
Clé InChI |
LRZDZFQGKKHVOB-LSBIWMFESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



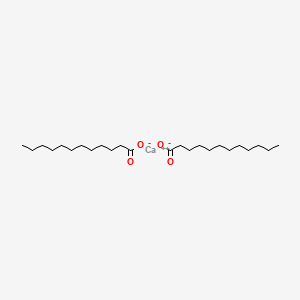
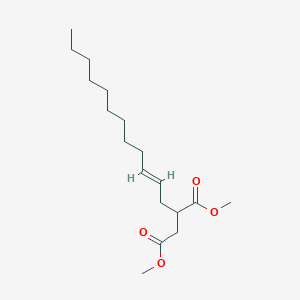
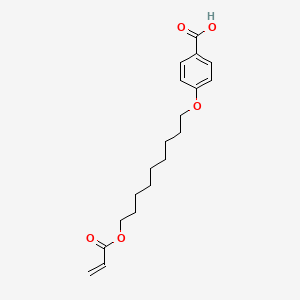

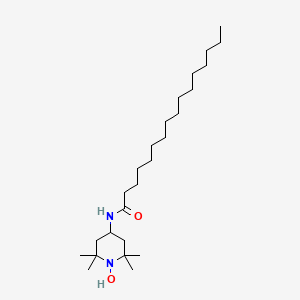
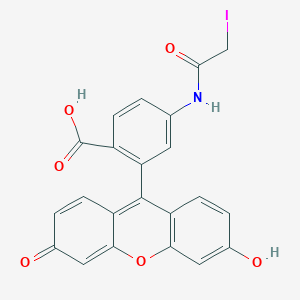
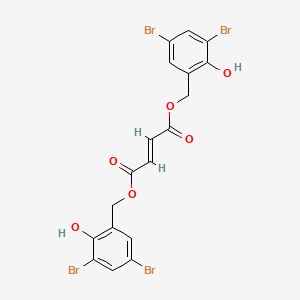
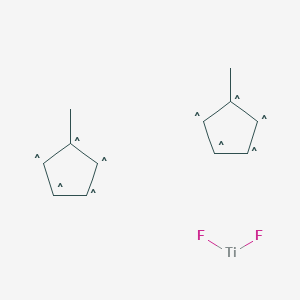
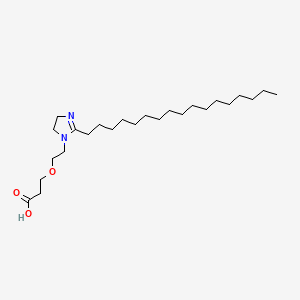
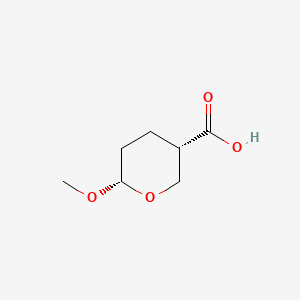

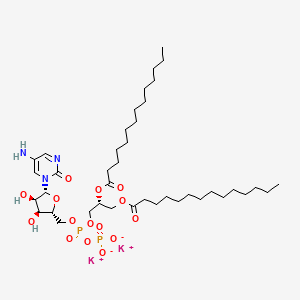
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
